2-Bromo-6-chloro-5-fluoroaniline
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Overview
Description
2-Bromo-6-chloro-5-fluoroaniline is an aromatic amine compound with the molecular formula C6H4BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-6-chloro-5-fluoroaniline typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluoroaniline.
Bromination: 2-Fluoroaniline is added to sulfuric acid and heated to 180-200°C. After cooling to room temperature, hydrogen bromide and hydrogen peroxide are added, and the mixture is heated to 35-45°C to obtain 3-amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide.
Industrial Production Methods
For industrial production, the process is optimized to reduce waste and energy consumption. The desulfonation step, for example, uses anisole as a solvent to lower the reaction temperature from 200°C to 50-60°C, making the process more energy-efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-5-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-chloro-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-5-fluoroaniline involves its interaction with various molecular targets. The presence of halogens can influence its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and the chemical environment in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-fluoroaniline
- 2-Bromo-5-fluoroaniline
- 2-Chloro-5-fluoroaniline
Uniqueness
2-Bromo-6-chloro-5-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C6H4BrClFN |
---|---|
Molecular Weight |
224.46 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-fluoroaniline |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 |
InChI Key |
DENPRDHJRLXLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)N)Br |
Origin of Product |
United States |
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